Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate
Description
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a multifunctional structure. The core DHP scaffold is substituted with:
- A thioether-linked 2-(o-tolylamino)ethyl-2-oxo moiety at position 6, introducing steric and electronic complexity.
- An allyl ester at position 3, influencing metabolic stability and reactivity.
Properties
IUPAC Name |
prop-2-enyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-5-12-35-27(33)24-17(3)29-26(36-15-23(32)30-20-9-7-6-8-16(20)2)19(14-28)25(24)18-10-11-21(31)22(13-18)34-4/h5-11,13,25,29,31H,1,12,15H2,2-4H3,(H,30,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFYJJJDXGEJFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Allyl 5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-6-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,4-dihydropyridine-3-carboxylate (hereafter referred to as "the compound") is a dihydropyridine derivative characterized by a complex molecular structure that includes various functional groups. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it features several notable functional groups including:
- Cyano group at position 5
- Hydroxy group at position 4
- Methoxy group at position 3
- Thioether linkage at position 6
These functional groups contribute to the compound's reactivity and biological activity, particularly its potential interaction with biological targets such as calcium channels and receptors.
Research indicates that compounds similar to the one often exhibit pharmacological effects through modulation of voltage-gated calcium channels . The structural similarity to known calcium channel blockers suggests that the compound may promote vasodilation and potentially lower blood pressure by inhibiting calcium influx into vascular smooth muscle cells.
Pharmacological Effects
- Antihypertensive Activity : Studies have demonstrated that dihydropyridine derivatives can effectively lower blood pressure, making them candidates for antihypertensive therapies.
- Antioxidant Properties : The presence of hydroxy and methoxy groups suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, indicating that this compound may also reduce inflammation through various pathways, including inhibition of pro-inflammatory cytokines .
Synthesis Methods
The synthesis of the compound typically involves a multicomponent reaction , which is a hallmark of organic synthesis aimed at constructing complex molecules efficiently. The Hantzsch reaction is particularly relevant here, involving the condensation of aldehydes with β-ketoesters and amines in a single-pot reaction to yield dihydropyridines.
Case Studies and Research Findings
Several studies have explored the biological activity of similar dihydropyridine derivatives:
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations:
Position 4 Substituents: The target’s 4-hydroxy-3-methoxyphenyl group offers hydrogen-bonding capability and antioxidant activity, contrasting with the 4-methylphenyl (lipophilic, ) and 2-ethoxyphenyl (electron-donating, ) in analogs.
Position 6 Thioether Moieties: The target’s o-tolylamino amide (ortho-methyl) creates steric hindrance, possibly reducing enzymatic degradation compared to p-tolylamino (para-methyl, ) or 5-chloro-2-methylphenyl (). The 4-methoxyphenyl thioether () may enhance solubility via methoxy polarity.
Ester vs. Carboxamide :
- The allyl ester in the target and compounds may confer higher reactivity in hydrolysis than methyl ester () or carboxamide (), impacting metabolic stability.
Physicochemical Properties
Table 2: Predicted Properties of Methyl Ester Analog () vs. Target Compound
- Solubility : The target’s hydroxyl and methoxy groups may improve aqueous solubility compared to methyl/ethoxy-substituted analogs.
- Stability : The allyl ester’s susceptibility to hydrolysis could reduce plasma stability relative to carboxamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
